Sulf-DBCO-NHS ester
Description
Evolution of Click Chemistry in Chemical Biology
The term "click chemistry" was first introduced in 2001 by K. Barry Sharpless and his colleagues. medium.com It describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. medium.comglenresearch.com This philosophy of chemical reactivity has had a profound impact on drug discovery, materials science, and particularly chemical biology, where the need for reliable and specific reactions is critical. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Bioorthogonal Tool
A significant advancement in click chemistry for biological applications was the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that utilizes the inherent ring strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to drive the reaction with an azide (B81097). aatbio.comlumiprobe.com The high reactivity of the strained alkyne eliminates the need for the cytotoxic copper catalyst traditionally used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC a truly bioorthogonal tool for live-cell imaging and in vivo studies. medium.comlumiprobe.com The reaction is highly efficient and forms a stable triazole linkage. aatbio.com
Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation
N-Hydroxysuccinimide (NHS) esters are highly reactive compounds that are widely used for the modification of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.com The reaction between an NHS ester and an amine forms a stable and covalent amide bond. lumiprobe.com This chemistry is a cornerstone of bioconjugation, enabling the attachment of a wide variety of labels, including fluorescent dyes, biotin (B1667282), and other reporter molecules, to proteins and other biomolecules. The reaction is typically carried out in aqueous buffers at a slightly alkaline pH.
The Bifunctional Nature of Sulf-DBCO-NHS Ester as a Bioconjugation Reagent
This compound is a heterobifunctional crosslinker that ingeniously combines the functionalities of SPAAC and NHS ester chemistry. pubcompare.ai It possesses a DBCO group for copper-free click chemistry and a sulfo-NHS ester for amine coupling. pubcompare.ai The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, which is highly advantageous for bioconjugation reactions in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function. aatbio.combroadpharm.com
This dual reactivity allows for a two-step bioconjugation strategy. First, the sulfo-NHS ester is used to attach the DBCO moiety to a biomolecule containing primary amines. Subsequently, the DBCO-labeled biomolecule can be reacted with an azide-modified molecule of interest via SPAAC. This orthogonal approach provides a high degree of control and specificity in the construction of complex biomolecular conjugates. chempep.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H21N2NaO8S | broadpharm.comglenresearch.comnih.gov |
| Molecular Weight | 532.5 g/mol | broadpharm.comglenresearch.comnih.gov |
| CAS Number | 1400191-52-7 | broadpharm.comglenresearch.com |
| Appearance | White to off-white solid | lumiprobe.com |
| Solubility | Water-soluble | aatbio.combroadpharm.com |
Typical Reaction Parameters for this compound Conjugation
| Parameter | NHS Ester Reaction | SPAAC Reaction | Source |
| Reactant 1 | Amine-containing biomolecule | DBCO-labeled biomolecule | aatbio.compubcompare.ai |
| Reactant 2 | This compound | Azide-modified molecule | aatbio.compubcompare.ai |
| pH | 7.2 - 8.5 | Physiological pH | glenresearch.comlumiprobe.com |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | glenresearch.comlumiprobe.com |
| Reaction Time | 30 minutes to several hours | 4 to 17 hours | glenresearch.comlumiprobe.comglenresearch.com |
| Buffer | Phosphate, Borate (B1201080), Bicarbonate/Carbonate | PBS or other biological buffers | glenresearch.comlumiprobe.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H17N2NaO8S |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
sodium;1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C23H18N2O8S.Na/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24;/h1-8,19H,11-14H2,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GCMRUCPWYJNCAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Mechanistic Principles of Sulf Dbco Nhs Ester Conjugation
Amine Acylation via N-Hydroxysuccinimide (NHS) Ester Moiety
The primary mode of action for the NHS ester component of Sulf-DBCO-NHS ester is the acylation of primary amines, which are abundantly present on the N-terminus of proteins and the side chain of lysine (B10760008) residues. thermofisher.comyoutube.com This reaction results in the formation of a stable and covalent amide bond, effectively linking the DBCO moiety to the target biomolecule. glenresearch.com
Reaction Kinetics and Amide Bond Formation
The conjugation process is initiated by a nucleophilic attack from the lone pair of electrons on a deprotonated primary amine towards the carbonyl carbon of the NHS ester. youtube.comglenresearch.comnih.gov This interaction leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in the formation of a highly stable amide bond. youtube.comglenresearch.com This acylation reaction is efficient and proceeds rapidly under specific conditions. youtube.com
Influence of pH on Primary Amine Reactivity and Ester Hydrolysis
The reaction between NHS esters and primary amines is highly dependent on the pH of the reaction medium. windows.netlumiprobe.com For the primary amine to be nucleophilic, it must be in its deprotonated state. At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. windows.netlumiprobe.com
| pH Condition | Primary Amine State | NHS Ester Reactivity | Primary Reaction Outcome |
|---|---|---|---|
| Low pH (< 7) | Protonated (-NH3+) | Low | No modification takes place. windows.netlumiprobe.com |
| Optimal pH (7.2 - 8.5) | Deprotonated (-NH2) | High | Efficient amide bond formation. thermofisher.comnih.gov |
| High pH (> 8.5) | Deprotonated (-NH2) | High (with competition) | Increased rate of NHS ester hydrolysis, leading to lower conjugation yield. thermofisher.comwindows.netlumiprobe.com |
Solvent System Considerations for Optimal Amine Conjugation
The choice of solvent is another critical factor for successful amine conjugation. While aqueous buffers are commonly used, the solubility of the this compound must be considered. glenresearch.comwindows.net For NHS esters with poor water solubility, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the reagent before its addition to the aqueous reaction mixture. windows.netlumiprobe.comthermofisher.com It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester. windows.netlumiprobe.com
Buffers containing primary amines, such as Tris, are generally not recommended as they can compete with the target molecule for reaction with the NHS ester. windows.netthermofisher.combroadpharm.com Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the optimal pH range. thermofisher.cominterchim.fr
Competing Hydrolysis Reactions of NHS Esters
The primary competing reaction in the amine acylation process is the hydrolysis of the NHS ester, where water molecules act as nucleophiles, attacking the carbonyl carbon of the ester. thermofisher.comglenresearch.comacs.org This reaction leads to the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide, thereby reducing the amount of reagent available for conjugation. glenresearch.com
The rate of hydrolysis is significantly influenced by pH. For instance, the half-life of an NHS ester can be several hours at pH 7.0 but may decrease to mere minutes at pH 8.6. thermofisher.comlumiprobe.com This underscores the importance of carefully controlling the pH to maximize the efficiency of the amine conjugation while minimizing the competing hydrolysis. thermofisher.comlumiprobe.com Although primary amines are better nucleophiles than water, at low concentrations of the target molecule, hydrolysis can become a more dominant reaction. glenresearch.comacs.org
| pH | Temperature | Half-life of Hydrolysis |
|---|---|---|
| 7.0 | 0°C | 4 to 5 hours thermofisher.comlumiprobe.com |
| 8.6 | 4°C | 10 minutes thermofisher.comlumiprobe.com |
Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) via Dibenzocyclooctyne (DBCO) Moiety
Following the successful conjugation of the this compound to a primary amine-containing molecule, the DBCO moiety is available for a highly selective and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent linkage of the DBCO-modified molecule to a second molecule bearing an azide (B81097) group, without the need for a cytotoxic copper catalyst. chempep.comnih.govglenresearch.com
Kinetic Advantages of DBCO Reactivity
The reactivity of the DBCO group in strain-promoted azide-alkyne cycloaddition (SPAAC) offers significant kinetic advantages, making it a widely used tool in bioconjugation. The reaction is characterized by its rapid kinetics, which are primarily driven by the severe ring strain of the cyclooctyne (B158145). glenresearch.combroadpharm.com This strain lowers the activation energy for the cycloaddition reaction with azides, enabling it to proceed without the need for catalysis. interchim.fr
The second-order rate constants for SPAAC reactions involving DBCO are generally high, often in the range of 0.1 to 1.0 M⁻¹s⁻¹. alfa-chemistry.comnih.govnih.gov This allows for efficient conjugation at low concentrations and physiological temperatures, typically reaching completion within a few hours. interchim.frnih.gov The kinetics of DBCO can be influenced by the structure of the azide reaction partner. For instance, the reaction between DBCO and benzyl (B1604629) azide proceeds with a rate constant of 0.24 M⁻¹s⁻¹, which is over three times faster than the reaction with bicyclononyne (BCN), another common cyclooctyne (0.07 M⁻¹s⁻¹). nih.gov However, with the aromatic phenyl azide, the trend reverses, and BCN reacts six times faster than DBCO, highlighting the impact of substrate electronics and sterics on reaction speed. nih.gov Furthermore, reaction conditions such as solvent can play a role; an increased water content in the reaction medium has been shown to double the reaction rate in some cases. researchgate.net Compared to other bioorthogonal reactions like the Staudinger ligation, the DBCO cycloaddition is approximately 100 times faster, making it far more suitable for dynamic biological studies. interchim.fr
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| DBCO | Benzyl Azide | 0.24 | 3.4 times faster than BCN with the same azide. nih.gov |
| BCN | Benzyl Azide | 0.07 | - |
| DBCO | Phenyl Azide | - | BCN reacts 6 times faster than DBCO with this azide. nih.gov |
| DBCO | Generic Azide | Up to 1.0 | General reported rate. alfa-chemistry.com |
| DBCO | p-ethoxycarbonylphenyl-substituted iminosydnone | 1.47 | Rate in 80% DMSO. researchgate.net |
| DBCO | p-ethoxycarbonylphenyl-substituted iminosydnone | 3.15 | Rate in 20% DMSO, demonstrating solvent effect. researchgate.net |
Orthogonal Reactivity with Other Click Chemistry Pairs
The concept of orthogonality extends to the simultaneous use of multiple, distinct click chemistry reactions. For multiple reactions to be truly orthogonal, the reactive partners of one pair must not cross-react with the partners of another pair. The DBCO-azide reaction exhibits this property, enabling its use in tandem with other bioorthogonal chemistries for multi-target labeling. nih.gov
A prominent example of this orthogonal reactivity is the concurrent use of the strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO-azide and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov These two reaction pairs are mutually orthogonal; the DBCO alkyne does not react with the tetrazine, and the TCO alkene does not react with the azide. This mutual exclusivity has been successfully exploited for the simultaneous labeling and imaging of two different live cell populations in the same culture. nih.gov In such experiments, one cell type can be tagged with an azide and labeled with a DBCO-fluorophore, while a second cell type is tagged with TCO and labeled with a tetrazine-fluorophore, all within the same biological sample, demonstrating precise control over chemical reactivity and selectivity. nih.gov This capacity for multiplexed labeling is crucial for studying complex biological interactions and systems. researchgate.net
Methodological Frameworks for Sulf Dbco Nhs Ester Application
General Strategies for Biomolecule Functionalization
The primary reaction mechanism involves the NHS ester moiety of Sulf-DBCO-NHS ester reacting with primary amines (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and antibodies, to form a stable amide bond. thermofisher.com This initial step covalently attaches the DBCO group to the target molecule, making it ready for a subsequent, highly specific copper-free click chemistry reaction with an azide-tagged molecule. researchgate.netaatbio.com
The labeling of antibodies and proteins with this compound is a multi-step process that requires careful attention to reaction conditions to ensure optimal labeling efficiency while preserving the biomolecule's function.
Step 1: Preparation of the Biomolecule Before conjugation, it is crucial to prepare the antibody or protein in a suitable buffer. The buffer must be free of primary amines, such as Tris, as these will compete with the target biomolecule for reaction with the NHS ester. interchim.frlumiprobe.com Additives often found in commercial antibody solutions, such as sodium azide (B81097), BSA, or gelatin, must be removed. researchgate.netlumiprobe.com Sodium azide can react with the DBCO group, interfering with subsequent steps. interchim.frvectorlabs.com Buffer exchange can be performed using methods like dialysis or spin desalting columns. researchgate.netlumiprobe.com The final protein solution should ideally be concentrated to 1-10 mg/mL. lumiprobe.commesoscale.com
Step 2: Reagent Preparation this compound is moisture-sensitive and its NHS-ester moiety readily hydrolyzes in aqueous solutions. thermofisher.comvectorlabs.com Therefore, the reagent should be allowed to come to room temperature before opening to prevent moisture condensation. vectorlabs.comfurthlab.xyz A stock solution, typically 10 mM, is prepared immediately before use by dissolving the ester in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netlumiprobe.com
Step 3: Labeling Reaction The prepared this compound solution is added to the protein solution. The reaction is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice. lumiprobe.comvectorlabs.comvectorlabs.com The precise duration and temperature can be optimized depending on the specific protein and desired degree of labeling.
Step 4: Quenching the Reaction After the incubation period, the reaction is stopped or "quenched" by adding a quenching buffer that contains primary amines. A common choice is Tris buffer (e.g., 1 M Tris-HCl, pH 8.0) added to a final concentration of 50-100 mM. researchgate.netvectorlabs.com This step neutralizes any unreacted NHS ester molecules. lumiprobe.com The quenching reaction is typically allowed to proceed for 5-15 minutes at room temperature or on ice. researchgate.netvectorlabs.com
Step 5: Removal of Excess Reagent The final step in the functionalization process is the removal of unreacted this compound and the quenching agent from the labeled protein. This is essential for preventing interference in downstream applications. Common purification methods include the use of spin desalting columns (e.g., Zeba Spin Desalting Columns) or gel filtration chromatography. researchgate.netlumiprobe.com
The modification of oligonucleotides with this compound follows a similar principle to protein labeling but is adapted for nucleic acids. This process typically involves a post-synthesis conjugation to an oligonucleotide that has been synthesized with a primary amino group. genelink.com
The general protocol involves:
Preparation of the Amino-Oligonucleotide : The amino-modified oligonucleotide is dissolved in a conjugation buffer, such as sodium tetraborate or sodium bicarbonate buffer, at a pH of around 8.5. lumiprobe.com This slightly basic pH is optimal for the reaction between the NHS ester and the primary amine. lumiprobe.com
Preparation of this compound : A stock solution of the ester is prepared in anhydrous DMSO.
Conjugation Reaction : The ester solution is added to the oligonucleotide solution. The reaction is typically shaken for 2 hours at room temperature. To protect any photosensitive components, the reaction vessel can be covered with aluminum foil.
Purification : After the reaction, the excess, unreacted NHS ester must be removed. While HPLC is a conventional method for purification, precipitation can also be an effective technique. Ethanol precipitation, often in the presence of a salt like sodium acetate, is a common method. The process involves adding a solution of ethanol and 3M sodium acetate to the reaction mixture, vortexing, and then centrifuging to pellet the conjugated oligonucleotide. The pellet is then washed with cold 70% ethanol and dried before being dissolved in a suitable buffer for storage or use.
Optimizing the molar ratio of this compound to the biomolecule is critical for controlling the degree of labeling (DOL). Insufficient labeling will result in a low signal in downstream applications, while excessive labeling can lead to protein aggregation, loss of function, or solubility issues due to the hydrophobicity of the DBCO group. nih.gov
The optimal stoichiometry depends heavily on the concentration of the target protein. vectorlabs.com For more concentrated protein solutions (≥ 5 mg/mL), a lower molar excess of the labeling reagent is typically required. Conversely, for more dilute solutions (< 5 mg/mL), a significantly higher molar excess is needed to achieve a sufficient reaction rate and overcome the competing hydrolysis of the NHS ester. interchim.frvectorlabs.com
| Protein Concentration | Recommended Molar Excess of this compound |
| ≥ 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
| General Antibody Labeling | 20- to 30-fold |
This table presents common starting recommendations for reaction stoichiometry based on protein concentration. interchim.frlumiprobe.comvectorlabs.com Optimal ratios may vary and should be determined empirically for each specific biomolecule and application.
The concentration of the biomolecule itself is also a key parameter. Reactions are more efficient at higher concentrations. interchim.fr For protein labeling, a concentration range of 1-10 mg/mL is considered optimal. lumiprobe.com For oligonucleotides, a final concentration between 0.3 and 0.8 mM is recommended.
Temperature and reaction time are interdependent variables that influence both the rate of conjugation and the rate of the competing NHS-ester hydrolysis. The hydrolysis rate increases with pH and temperature. thermofisher.com Therefore, reaction conditions are often a trade-off between achieving efficient labeling and minimizing the degradation of the reagent.
For the initial labeling of proteins with this compound, common protocols suggest incubating the reaction at room temperature (approx. 25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours. interchim.frlumiprobe.comvectorlabs.com The lower temperature can be beneficial for particularly labile proteins, though it requires a longer incubation time.
The subsequent copper-free click reaction between the newly installed DBCO group and an azide-modified molecule is also temperature-dependent. These reactions are typically efficient at temperatures ranging from 4°C to 37°C. interchim.fr
| Reaction Stage | Temperature | Incubation Time |
| Protein Labeling (NHS Ester Reaction) | Room Temperature | 30 - 120 minutes |
| 4°C / On Ice | 2 hours - Overnight | |
| Oligonucleotide Labeling (NHS Ester Reaction) | Room Temperature | ~2 hours |
| Click Reaction (DBCO + Azide) | Room Temperature | 2 - 12 hours |
| 4°C | 2 - 12 hours (can be extended overnight) |
This table summarizes typical temperature and time parameters for the different stages of conjugation using this compound. interchim.frvectorlabs.comthermofisher.com These parameters serve as a starting point and may require optimization.
The choice of reaction buffer is paramount for successful conjugation with NHS esters. The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5. thermofisher.com Below this range, the primary amines on the biomolecule are protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes excessively rapid, reducing the labeling efficiency. thermofisher.comlumiprobe.com
Crucially, the buffer must be free of extraneous primary amines, which would otherwise compete with the target biomolecule. interchim.fr
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-buffered saline (PBS) | Tris (e.g., TBS) |
| HEPES | Glycine |
| Carbonate/Bicarbonate | Ammonium ions |
| Borate (B1201080) |
This table lists recommended and non-recommended buffers for NHS ester conjugation reactions. thermofisher.cominterchim.frvectorlabs.com
Additives in the reaction mixture must also be considered. As mentioned, preservatives like sodium azide should be avoided in the initial labeling step as they can react with the DBCO group. vectorlabs.com For dissolving the this compound reagent, high-quality, anhydrous solvents such as DMSO or DMF are essential to prevent premature hydrolysis. lumiprobe.comlumiprobe.com It is important to note that the final concentration of the organic solvent in the aqueous reaction mixture should typically be kept low (e.g., under 10-20%) to avoid denaturation of the protein. interchim.fraatbio.com
Purification and Characterization of Conjugates
Following the conjugation reaction, it is essential to purify the labeled biomolecule to remove any unreacted reagents. The choice of purification method depends on the size of the biomolecule and the nature of the contaminants. For macromolecules like antibodies and proteins, size-based separation techniques are highly effective.
Spin Desalting / Gel Filtration : This is a rapid and common method for removing small molecules (like hydrolyzed NHS ester, quenching agents) from larger protein conjugates. researchgate.net Columns are selected with a molecular weight cutoff (MWCO) that retains the protein while allowing small molecules to pass through. researchgate.net
Dialysis : This technique can also be used to separate the conjugate from low-molecular-weight impurities but is generally more time-consuming. interchim.fr
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), can provide higher resolution purification and is often used for oligonucleotide conjugates. rsc.org
Once purified, the conjugate must be characterized to confirm successful labeling and determine the degree of labeling (DOL).
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : This technique is used to verify conjugation. The attachment of the DBCO moiety and any subsequent molecule in a click reaction will cause a shift in the molecular weight, resulting in a band that migrates slower on the gel compared to the unlabeled biomolecule. researchgate.netresearchgate.net
UV-Visible Spectroscopy : The DOL for a protein-DBCO conjugate can be estimated using spectrophotometry. By measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at ~309 nm (the absorbance maximum for the DBCO group), the relative concentrations of protein and DBCO can be determined. interchim.fraatbio.com
Mass Spectrometry : Techniques like MALDI-TOF or ESI-MS provide a precise measurement of the conjugate's molecular weight, allowing for direct confirmation of labeling and calculation of the number of DBCO molecules attached per biomolecule. mdpi.com
Strategies for Removal of Unreacted Reagent and Byproducts
Following the conjugation reaction, it is crucial to remove any unreacted this compound and reaction byproducts to obtain a purified conjugate. The presence of these small molecules can interfere with downstream applications and analytical techniques. aatbio.com Common methods for this purification step are based on the size difference between the larger biomolecular conjugate and the smaller unreacted reagents.
Desalting and Buffer Exchange:
Desalting is a rapid and effective method for separating soluble macromolecules from small molecules like salts and unreacted labeling reagents. wikipedia.orgthermofisher.com This technique is a form of size-exclusion chromatography, also known as gel filtration. thermofisher.comgbiosciences.com The principle involves passing the reaction mixture through a column packed with a porous resin. iitkgp.ac.in Larger molecules, such as the protein conjugate, are excluded from the pores and travel through the column more quickly, eluting first. gbiosciences.comcytivalifesciences.com Smaller molecules, including unreacted this compound and its hydrolysis byproducts, enter the pores of the resin, taking a longer path and eluting later. thermofisher.comiitkgp.ac.in
This process can also be used for buffer exchange, where the buffer of the protein solution is replaced with one suitable for downstream applications like ion exchange or affinity chromatography. wikipedia.org Spin desalting columns, which utilize centrifugation, are a common format for processing small samples, offering the advantage of minimal sample dilution. wikipedia.org
Size Exclusion Chromatography (SEC):
For more precise separation and higher resolution, size exclusion chromatography (SEC) is often employed. gbiosciences.compatsnap.com SEC operates on the same principle as desalting but typically uses longer columns and finer resins to achieve better separation between molecules of different sizes. iitkgp.ac.inpatsnap.com It is a non-destructive method that can be performed under gentle conditions, which helps to maintain the native structure and biological activity of the protein conjugate. patsnap.com SEC is particularly valuable as a final "polishing" step in a purification workflow to ensure a high-purity product. iitkgp.ac.in The choice of SEC resin depends on the molecular weight of the protein conjugate to ensure optimal separation. gbiosciences.com
Table 1: Comparison of Purification Strategies
| Method | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Desalting | Gel filtration chromatography separates molecules based on size. wikipedia.orgthermofisher.com | Rapid removal of small molecules (e.g., salts, unreacted reagents) from macromolecule solutions. wikipedia.org | Fast, simple, and can be performed in a spin-column format for small samples. wikipedia.org | Lower resolution compared to SEC. patsnap.com |
| Size Exclusion Chromatography (SEC) | Gel filtration chromatography with higher resolution to separate molecules of varying sizes. gbiosciences.com | High-resolution purification of biomolecules, removal of aggregates, and buffer exchange. gbiosciences.comnih.gov | High purity, preserves protein activity, and can provide information on molecular weight and aggregation. gbiosciences.compatsnap.com | Can lead to sample dilution and is generally a slower process than desalting. proteogenix.science |
Analytical Techniques for Conjugation Efficiency Assessment
To determine the success of the conjugation reaction, it is essential to assess the conjugation efficiency, often expressed as the degree of labeling (DOL). The DOL indicates the average number of DBCO moieties attached to each biomolecule.
Mass Spectrometry (MS):
Mass spectrometry is a powerful analytical technique for determining the molecular weight of the unmodified biomolecule and the resulting conjugate. mdpi.com By comparing the mass of the conjugate to the mass of the starting protein, the number of attached DBCO moieties can be accurately determined. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a commonly used method for analyzing protein conjugates. mdpi.com This technique provides a direct and precise measurement of the DOL, which is crucial for ensuring batch-to-batch consistency and for understanding the relationship between the degree of labeling and the function of the conjugate.
A Western blot-based methodology has also been developed for the quantitative assessment of protein bioconjugation efficiency in live mammalian cells. nih.gov This method allows for the analysis of intracellular bioconjugation efficiency in a protein-specific manner. nih.gov
Methods for Conjugate Stability Evaluation (Post-Purification)
The stability of the purified conjugate is a critical parameter, particularly for applications in diagnostics and therapeutics. surmodics.com Instability can lead to aggregation, loss of activity, or cleavage of the conjugated molecule.
The long-term stability of antibody-drug conjugates (ADCs) is particularly important when evaluating their developability. youtube.com The structure of a protein and its environmental conditions are key determinants of its stability. surmodics.com Factors such as temperature, pH, and the presence of salts or metal ions can cause a protein to denature. surmodics.com
Several strategies are employed to enhance the stability of protein-based drugs, including:
Genetic engineering and site-directed mutagenesis. nih.gov
Fusion to inert proteins. nih.gov
Chemical modifications, such as PEGylation. nih.gov
The use of additives like preservatives and surfactants. nih.gov
Accelerated stability studies that measure kinetic stability can provide predictive information about the long-term stability of a conjugate in a shorter timeframe. youtube.com These studies are valuable for comparing different conjugate candidates and formulations early in the development process. youtube.com
Advanced Functionalization Approaches Utilizing this compound Variants
To address specific challenges in bioconjugation, such as solubility, biocompatibility, and site-selectivity, variants of the this compound have been developed. These advanced reagents incorporate features like polyethylene glycol (PEG) linkers, alternative activated esters, and strategies for targeted modification.
Role of Polyethylene Glycol (PEG) Linkers in Enhancing Solubility and Biocompatibility
Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene oxide units. chempep.com When incorporated as a linker or spacer in a bioconjugation reagent, PEG offers several advantages. chempep.commolecularcloud.org
Enhanced Solubility and Biocompatibility:
PEG is highly soluble in water and is known for its biocompatibility and low immunogenicity. chempep.commolecularcloud.org The inclusion of a PEG linker in a this compound reagent can significantly improve the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. precisepeg.comcreative-biolabs.com This enhanced solubility can also help to prevent aggregation of the conjugate.
The "stealth" properties of PEG create a hydration shell around the conjugate, which can reduce recognition by the immune system and minimize non-specific binding. chempep.com PEGylation, the process of attaching PEG chains to molecules, has been shown to extend the circulation time of therapeutic proteins and reduce their immunogenicity. chempep.commolecularcloud.org
The length of the PEG linker can be precisely controlled, allowing for the optimization of spacing and properties of the final conjugate. chempep.comprecisepeg.com This tunability is crucial for maintaining the biological activity of the conjugated protein by minimizing steric hindrance. precisepeg.com
Table 2: Benefits of PEG Linkers in Bioconjugation
| Benefit | Description |
|---|---|
| Improved Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins. precisepeg.com |
| Reduced Immunogenicity | PEGylation can mask immunogenic epitopes, potentially lowering the risk of an immune response. precisepeg.com |
| Enhanced Stability | PEG linkers can protect biomolecules from enzymatic degradation and chemical instability. precisepeg.com |
| Tunable Length | The ability to adjust the PEG chain length allows for precise spatial control in conjugates. precisepeg.com |
Exploration of Alternative Activated Esters (e.g., TFP esters)
While N-hydroxysuccinimide (NHS) esters are widely used for amine-reactive conjugations, alternative activated esters, such as tetrafluorophenyl (TFP) esters, have been explored to address certain limitations.
Hydrolytic Stability:
One of the main drawbacks of NHS esters is their susceptibility to hydrolysis in aqueous solutions, especially at neutral to basic pH. researchgate.net This hydrolysis competes with the desired amidation reaction, potentially reducing conjugation efficiency. ulab360.com TFP esters have been shown to be more stable against hydrolysis compared to NHS esters, particularly at the slightly basic pH values often used for amine labeling. researchgate.netlumiprobe.com This increased stability can lead to a higher degree of labeling under similar reaction conditions. ulab360.com
While TFP esters are more resistant to hydrolysis, they are somewhat more hydrophobic than NHS esters, and their optimal pH for conjugation is slightly higher. researchgate.netechemi.com
Site-Selective Modification Strategies (e.g., N-terminal Cysteine Targeting)
Achieving site-selective modification of a protein is a significant challenge in bioconjugation. chemrxiv.org Modifying a specific amino acid in the presence of other residues with similar reactivity is often difficult. amazonaws.com The N-terminus of a protein presents a unique site for modification, as it is generally solvent-exposed and less likely to interfere with the protein's function. nih.govccspublishing.org.cn
N-terminal Cysteine Targeting:
While naturally occurring N-terminal cysteines are rare, they can be introduced through protein engineering. nih.govmdpi.com The 1,2-aminothiol group of an N-terminal cysteine offers a unique reactive handle for site-selective conjugation. chemrxiv.orgamazonaws.com Several chemical strategies have been developed to target this specific residue.
One of the most common methods is Native Chemical Ligation (NCL), which involves the reaction of an N-terminal cysteine with a thioester probe. mdpi.com This reaction proceeds through a reversible trans-thioesterification followed by an intramolecular S→N acyl shift to form a stable amide bond. mdpi.com
Other approaches for targeting N-terminal cysteines include condensation with 2-cyanobenzothiazole (CBT) or aldehydes to form thiazolidine derivatives. nih.govmdpi.com Recently, monosubstituted cyclopropenones have been shown to react selectively and efficiently with the 1,2-aminothiol of an N-terminal cysteine under mild, biocompatible conditions, even in the presence of other solvent-exposed cysteines. chemrxiv.orgamazonaws.com This specificity makes it a promising strategy for the construction of well-defined, multi-labeled bioconjugates. amazonaws.com
Comparison with Other Bioconjugation Chemistries (e.g., maleimide, SANH, DSS)
The selection of an appropriate bioconjugation strategy is paramount for the successful development of targeted therapeutics, diagnostics, and research reagents. This compound, which facilitates copper-free click chemistry, represents a significant advancement in the field, offering distinct advantages over traditional crosslinking chemistries. This section provides a comparative analysis of this compound-mediated conjugation with three other widely used chemistries: maleimide-thiol coupling, succinimidyl-4-formylbenzoate (SANH) and N-hydroxysuccinimide (NHS) ester-based crosslinkers like disuccinimidyl suberate (DSS).
This compound (Copper-Free Click Chemistry): This chemistry involves a two-step process. First, the NHS ester of this compound reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond, thereby introducing the dibenzocyclooctyne (DBCO) moiety onto the biomolecule. Subsequently, the DBCO-functionalized molecule reacts with an azide-tagged molecule via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. interchim.frvectorlabs.com The resulting triazole linkage is exceptionally stable. interchim.fr
Maleimide Chemistry: Maleimide-based crosslinkers are widely used for their high reactivity and specificity towards sulfhydryl groups (e.g., cysteine residues). axispharm.com The reaction, a Michael addition, forms a stable thioether bond. axispharm.com This chemistry is highly efficient within a pH range of 6.5-7.5. axispharm.comnanocs.net However, a significant drawback of maleimide-thiol conjugates is their potential instability in vivo. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to cleavage of the conjugate and potential off-target effects. nih.gov Furthermore, at pH values above 7.5, maleimides can also react with primary amines, reducing the specificity of the conjugation. interchim.fr
SANH (Succinimidyl-4-formylbenzoate) Chemistry: SANH is a hetero-bifunctional crosslinker that introduces an aromatic aldehyde group (4-formylbenzoyl, 4FB) onto a biomolecule via its NHS ester, which reacts with primary amines. This aldehyde group can then react with a hydrazine-modified molecule to form a stable hydrazone bond. interchim.fr This chemistry offers good control over the conjugation process and the resulting hydrazone bond is stable over a wide pH range (pH 2-10) and at temperatures up to 92°C. interchim.fr The introduction of the UV-traceable HyNic group (hydrazinonicotinate) allows for the monitoring of the activation levels. interchim.fr
DSS (Disuccinimidyl suberate) Chemistry: DSS is a homo-bifunctional crosslinker, meaning it has two identical NHS ester reactive groups at either end of a spacer arm. wikipedia.org It is used to crosslink molecules containing primary amines, such as lysine residues in proteins. wikipedia.orgthermofisher.com The reaction forms stable amide bonds. thermofisher.com DSS is membrane-permeable, making it suitable for intracellular crosslinking. wikipedia.orginterchim.fr However, because it is homo-bifunctional, its application can lead to a mixture of intramolecular and intermolecular crosslinks, potentially resulting in protein polymerization and precipitation. youtube.com
Detailed Research Findings and Comparative Analysis
Recent studies have highlighted the superiority of copper-free click chemistry in terms of stability and control over conjugation compared to maleimide-based methods. Research has shown that while maleimide-thiol conjugation is efficient, the resulting bond is susceptible to cleavage in the presence of thiols like glutathione, which is abundant in the cellular environment. nih.gov In contrast, the triazole linkage formed via the DBCO-azide reaction is highly stable and not prone to such exchange reactions. interchim.fr
A head-to-head comparison for conjugating targeting ligands demonstrated that click chemistry provided controllable stoichiometry and resulted in defined conjugates, whereas maleimide-thiol conjugation produced a diverse range of reaction products. researchgate.net Moreover, the functional binding capacity of the targeting ligands after click chemistry was found to be at least equal to or better than that of the maleimide-thiol conjugates. researchgate.net
SANH chemistry offers an advantage in terms of the stability of the activated biomolecules, which can be stored for extended periods. interchim.fr The ability to quantify the level of activation provides greater control over the final conjugate ratio. interchim.fr However, the two-step nature of the reaction, requiring separate modification of both molecules to be conjugated, can be more complex than a one-step DSS crosslinking.
DSS, being a homo-bifunctional crosslinker, is simpler to use for random crosslinking of amine-containing molecules. However, this lack of specificity can be a significant disadvantage, leading to poorly defined conjugates and a loss of biological activity due to random modification of lysine residues that may be critical for function. interchim.fr
Data Tables
Table 1: Comparison of Bioconjugation Chemistries
| Feature | This compound (Click Chemistry) | Maleimide | SANH | DSS |
| Target Functional Group | Primary Amines (via NHS ester), then Azides | Sulfhydryls (Thiols) | Primary Amines (via NHS ester), then Hydrazines | Primary Amines |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition | Hydrazone formation | Amine acylation |
| Resulting Bond | Triazole | Thioether (Thiosuccinimide) | Hydrazone | Amide |
| Specificity | High (Bioorthogonal) | High for thiols at pH 6.5-7.5 | High | Low (targets all accessible primary amines) |
| Reaction pH | Typically 7-9 for NHS ester reaction; SPAAC is broad | 6.5 - 7.5 | 7.3 - 9 for NHS ester reaction; subsequent hydrazone formation is broad | 7 - 9 |
| Bond Stability | Very High | Prone to retro-Michael reaction (thiol exchange) | High (stable at pH 2-10) | Very High |
| Control over Stoichiometry | High | Moderate to Low | High | Low |
| Key Advantages | Bioorthogonal, high stability, high specificity | High reactivity with thiols | Stable activated intermediates, controllable reaction | Simple one-step crosslinking |
| Key Disadvantages | Requires introduction of an azide group | Potential for bond instability in vivo | Two-step modification process | Can lead to polymerization and loss of activity |
Academic Research Applications in Chemical Biology
Protein and Peptide Bioconjugation Studies
The ability to selectively modify proteins and peptides is fundamental to understanding their biological roles. Sulf-DBCO-NHS ester serves as a critical reagent in this context, allowing for the attachment of various functional groups to these biomolecules.
This compound is extensively used for the labeling of proteins and peptides with reporter molecules such as fluorescent dyes or biotin (B1667282). thermofisher.com The N-hydroxysuccinimide (NHS) ester moiety of the molecule reacts efficiently with primary amines, which are commonly found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues. thermofisher.comnih.gov This reaction forms a stable amide bond, covalently attaching the dibenzocyclooctyne (DBCO) group to the protein. The DBCO group can then be used in a highly specific and bioorthogonal copper-free click chemistry reaction with an azide-tagged molecule. aatbio.comaatbio.com This two-step process allows for the precise labeling of proteins for various applications.
The water-soluble nature of this compound, conferred by the sulfo group, is a significant advantage as it allows for conjugation reactions to be performed in aqueous buffers, which is crucial for maintaining the native structure and function of proteins. aatbio.comcreative-biolabs.com This property simplifies the experimental workflow and avoids the use of organic solvents that can denature proteins. creative-biolabs.com
Table 1: Applications of this compound in Protein Bioconjugation
| Application | Description | Key Feature of this compound |
|---|---|---|
| Fluorescent Labeling | Attachment of fluorescent dyes to proteins for imaging and tracking studies. | Amine-reactive NHS ester allows for covalent attachment to proteins. |
| Biotinylation | Introduction of biotin tags for affinity purification and detection using streptavidin-based systems. | The DBCO group enables subsequent click chemistry with azide-biotin. |
| Immobilization | Covalent attachment of proteins to solid supports for the development of biosensors and affinity chromatography matrices. | The NHS ester reacts with amine-functionalized surfaces. |
Research has demonstrated the utility of this approach in various detection systems. For instance, proteins labeled with DBCO can be detected with high sensitivity using azide-functionalized probes. This strategy has been employed in the development of diagnostic assays and for the visualization of proteins in complex biological samples. chempep.com
The functionalization of enzymes without compromising their catalytic activity is a significant challenge in biotechnology. This compound provides a means to achieve this by allowing for site-specific modification. By targeting accessible primary amines, it is possible to conjugate enzymes with other molecules, such as cofactors or targeting ligands, while preserving their three-dimensional structure and active site integrity. aatbio.com
A key consideration in enzyme functionalization is the retention of enzymatic activity. The mild reaction conditions and high specificity of the copper-free click chemistry reaction enabled by the DBCO group are advantageous in this regard. aatbio.com Studies have shown that enzymes modified using this method often retain a high degree of their original activity. For example, horseradish peroxidase has been conjugated with DNA using a similar DBCO-based strategy with full retention of its enzymatic activity. aatbio.com This has paved the way for the development of novel enzyme-based biosensors and therapeutic agents.
Antibody-drug conjugates (ADCs) are a promising class of therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. medchemexpress.commedchemexpress.com The development of effective ADCs relies on the stable and precise linkage of the drug to the antibody. medchemexpress.com this compound is a key reagent in the synthesis of ADC precursors. creative-biolabs.commedchemexpress.com
The process typically involves the reaction of the NHS ester with the lysine residues on the antibody, resulting in a DBCO-functionalized antibody. lumiprobe.com This modified antibody can then be conjugated to an azide-containing cytotoxic payload through a copper-free click reaction. creative-biolabs.commedchemexpress.com The resulting ADC can selectively deliver the cytotoxic agent to cancer cells that express the target antigen, minimizing off-target toxicity. creative-biolabs.com The water solubility of this compound is particularly beneficial in this context, as it facilitates the conjugation process in aqueous buffers, which is essential for maintaining the integrity of the antibody. creative-biolabs.com
Table 2: Role of this compound in ADC Development
| Step | Reagent | Purpose |
|---|---|---|
| Antibody Functionalization | This compound | Covalently attaches a DBCO group to the antibody via reaction with primary amines. |
| Drug Conjugation | Azide-modified cytotoxic drug | Reacts with the DBCO-functionalized antibody via copper-free click chemistry to form the ADC. |
This methodology allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical parameter for their therapeutic efficacy and safety. The stability of the triazole linkage formed during the click reaction ensures that the drug remains attached to the antibody until it reaches the target cell. lumiprobe.com
Nucleic Acid and Oligonucleotide Conjugation Research
The ability to modify nucleic acids and oligonucleotides is crucial for their use as molecular tools in research and diagnostics. This compound provides a versatile platform for the functionalization of these biomolecules.
This compound is used to label DNA and RNA with a variety of tags for use as molecular probes. aatbio.com This is typically achieved by reacting the NHS ester with an amino-modified oligonucleotide. aatbio.comgenelink.com The resulting DBCO-labeled oligonucleotide can then be conjugated to an azide-containing reporter molecule, such as a fluorescent dye or a quencher. lumiprobe.com
These labeled oligonucleotides are widely used in a range of molecular biology techniques, including:
Fluorescence in situ hybridization (FISH): For the detection and localization of specific DNA sequences in cells and tissues.
Polymerase chain reaction (PCR): For the detection and quantification of nucleic acids.
Microarrays: For high-throughput analysis of gene expression.
The ability to introduce a wide variety of functional groups into DNA and RNA using this method has greatly expanded the toolkit available to researchers for the study of nucleic acid biology.
The conjugation of oligonucleotides to other molecules, such as proteins or nanoparticles, can lead to the creation of novel hybrid materials with unique properties. nih.govglenresearch.com this compound facilitates the preparation of DBCO-modified oligonucleotides that can be used as building blocks for the construction of these materials. glenresearch.com
For example, DBCO-labeled oligonucleotides can be clicked onto azide-functionalized surfaces to create DNA microarrays with high probe density. nih.gov In another application, the conjugation of oligonucleotides to proteins can be used to direct the self-assembly of protein-DNA nanostructures. nih.gov These hybrid materials have potential applications in areas such as biosensing, drug delivery, and nanotechnology. The copper-free nature of the click reaction is particularly advantageous in these applications, as it avoids the use of cytotoxic copper catalysts that could damage the biomolecules or interfere with downstream applications. genelink.com
The versatility of this compound has made it an invaluable tool in chemical biology, particularly in the investigation of cellular processes and the development of novel imaging techniques. Its ability to facilitate bioorthogonal conjugation reactions under physiological conditions has opened up new avenues for studying complex biological systems.
Surface Labeling of Cellular Components and Extracellular Vesicles
This compound is extensively used for the specific labeling of primary amine groups present on the surface of cells and extracellular vesicles (EVs). The NHS ester moiety reacts efficiently with lysine residues on surface proteins, creating a stable amide bond. This initial step introduces the DBCO group onto the cellular or vesicular surface. Subsequently, azide-modified molecules, such as fluorescent dyes or affinity tags, can be specifically attached via a copper-free click chemistry reaction. This two-step strategy allows for the precise and covalent labeling of surface components.
This labeling technique has been successfully applied to various cell types, enabling the visualization of membrane topology and cell-cell interactions. For instance, pan-membrane-protein labeling using NHS-ester chemistry allows for the detailed imaging of cell shapes and migration dynamics.
In the context of extracellular vesicles, this method is crucial for their tracking and functional studies. By metabolically labeling parent cells with azido-sugars, the resulting EVs display azide (B81097) groups on their surface. These can then be conjugated with DBCO-functionalized molecules for tracking or therapeutic applications. A common application involves the conjugation of DBCO-modified CpG oligonucleotides to azido-labeled EVs to enhance their immunomodulatory properties.
| Application | Target | Labeling Strategy | Purpose |
| Cell Surface Labeling | Surface Proteins (Lysine residues) | NHS ester reaction with this compound, followed by click chemistry with an azide-modified probe. | Imaging cell morphology, migration, and cell-cell interactions. |
| Extracellular Vesicle Labeling | Surface Glycoproteins | Metabolic labeling of parent cells with azido-sugars, followed by click chemistry with a DBCO-functionalized molecule. | Tracking, functional studies, and therapeutic modifications of EVs. |
Applications in Live Cell Imaging and Tracking Methodologies
The bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enabled by this compound makes it highly suitable for live-cell imaging. The reaction proceeds efficiently in aqueous environments and at physiological temperatures without the need for cytotoxic copper catalysts.
Researchers have utilized this methodology to perform high-density labeling of cell surface proteins for extended live-cell imaging. This has allowed for the observation of dynamic cellular processes in real-time, such as the reversal of migratory direction in dendritic cells guided by their membrane fibers. Furthermore, multiplexed super-resolution imaging has been employed to visualize the biogenesis of membrane tunneling nanotubes and endocytic pathways.
The stability of the covalent linkage formed ensures that the fluorescent probes remain attached to the cell surface over long periods, enabling continuous tracking of cellular movements and interactions. This has been instrumental in studying intercellular transfer of materials between cells.
Material Science and Biointerface Engineering
The application of this compound extends beyond cellular studies into the realm of material science and the engineering of bioactive interfaces. Its ability to functionalize surfaces and biomolecules with reactive handles for subsequent modification is a key advantage in these fields.
Biomolecule Patterning on Surfaces
This compound plays a role in techniques for creating spatially defined patterns of biomolecules on various substrates. One common approach involves the use of soft lithography. In this method, a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is used to transfer molecules onto a surface.
The surface of the substrate is first activated to present primary amine groups. Then, a solution containing this compound can be used to functionalize these amine groups, creating a pattern of DBCO moieties. Subsequently, azide-modified biomolecules, such as peptides or proteins, can be specifically immobilized onto the patterned areas via click chemistry. This allows for the creation of high-resolution patterns of bioactive molecules, which can be used to study cell adhesion, migration, and other cellular behaviors in a controlled microenvironment.
| Technique | Substrate | Functionalization Step | Immobilized Biomolecule | Application |
| Soft Lithography (Microcontact Printing) | Amine-activated glass or polymer | Reaction with this compound to create DBCO patterns. | Azide-modified peptides, proteins, or oligonucleotides. | Studying cell adhesion, migration, and subcellular protein interactions. |
Functionalization of Extracellular Matrix (ECM) for Tissue Engineering
The extracellular matrix (ECM) provides the structural and biochemical support for cells within tissues. The ability to modify and functionalize the ECM is of great interest in tissue engineering for creating scaffolds that can guide tissue regeneration.
This compound can be used to anchor "click" motifs directly onto the proteins of the ECM. By injecting a solution of this compound into a target tissue, the NHS ester reacts with the abundant amine groups on ECM proteins, covalently attaching the DBCO groups. This creates a localized "depot" of reactive sites within the tissue. Subsequently, azide-modified therapeutic agents or imaging probes can be systemically administered and will specifically accumulate at the functionalized ECM site through a click reaction. This approach allows for the targeted delivery and retention of molecules within a specific tissue, which is a significant advantage for localized therapies and diagnostics.
Fabrication of Functional Materials and Biosensors
The principles of surface functionalization using this compound are also applied in the fabrication of advanced functional materials and biosensors.
Hydrogels: In the field of tissue engineering, hydrogels are widely used as scaffolds that mimic the natural ECM. This compound can be used to modify natural or synthetic polymers with DBCO groups. For example, hyaluronic acid can be functionalized by reacting its carboxylic acid groups with a DBCO-amine after activation with EDC/NHS chemistry. These DBCO-modified polymers can then be crosslinked with azide-functionalized crosslinkers to form hydrogels via click chemistry. This method allows for the formation of biocompatible hydrogels under mild conditions, which can encapsulate cells and support their growth.
Functionalized Nanoparticles: this compound is also employed in the surface modification of nanoparticles for various biomedical applications. For instance, chitosan (B1678972) nanoparticles can be decorated with targeting ligands by first modifying the chitosan with azide groups and the targeting ligand (e.g., transferrin) with DBCO groups using this compound. The subsequent click reaction conjugates the ligand to the nanoparticle surface, enabling targeted drug delivery.
Biosensors: In the development of biosensors, such as those based on surface plasmon resonance (SPR), the controlled immobilization of biorecognition elements onto the sensor surface is critical. This compound can be used to functionalize the sensor surface with DBCO groups. An azide-modified capture molecule, such as an antibody or aptamer, can then be specifically immobilized on the surface. This covalent and oriented immobilization enhances the sensitivity and specificity of the biosensor for detecting its target analyte.
| Material/Device | Functionalization Principle | Application |
| Hydrogels | Crosslinking of DBCO-functionalized polymers with azide-functionalized crosslinkers. | Tissue engineering scaffolds, drug delivery systems. |
| Nanoparticles | Surface modification with targeting ligands via DBCO-azide click chemistry. | Targeted drug delivery, bioimaging. |
| Biosensors (e.g., SPR) | Covalent immobilization of biorecognition elements onto a DBCO-functionalized sensor surface. | Sensitive and specific detection of biomolecules. |
Immobilization of Biomolecules on Microspheres and Solid Supports
The covalent immobilization of biomolecules onto various surfaces is a cornerstone of numerous biotechnological applications, from diagnostic assays to biocatalysis. This compound is a key reagent in this field, functioning as a heterobifunctional crosslinker that enables the stable attachment of proteins, antibodies, and other amine-containing molecules to appropriately functionalized supports. The process leverages a two-step strategy that combines amine-reactive chemistry with bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC).
The first step involves the reaction of the Sulfo-N-hydroxysuccinimide (NHS) ester group with primary amines (e.g., the ε-amine of lysine residues) on the biomolecule. chempep.com This reaction proceeds efficiently in aqueous, neutral to slightly basic buffers (pH 7.2-9) to form a stable amide bond, thereby labeling the biomolecule with a DBCO moiety. chempep.comxantec.com The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions in fully aqueous environments without the need for organic co-solvents. creative-biolabs.combroadpharm.com
Once the biomolecule is DBCO-tagged, it can be covalently immobilized onto a solid support or microsphere that has been functionalized with azide groups. mdpi.com The DBCO group reacts spontaneously with the azide via SPAAC, a copper-free click chemistry reaction, to form a stable triazole linkage. lumiprobe.com This bioorthogonal nature ensures that the reaction is highly specific and does not interfere with the biological activity of the immobilized molecule. This methodology has been successfully applied to various supports, including regenerated cellulose (B213188) membranes and nanoparticles. chempep.commdpi.com For instance, research on the surface modification of extracellular vesicles has utilized Sulfo-DBCO-NHS ester to assess conjugation efficiency, demonstrating its utility in functionalizing biological nanoparticles. broadpharm.com
A specific application of this strategy was demonstrated in the preparation of Protein A membrane adsorbers for antibody purification. mdpi.com In this study, Protein A was first conjugated with DBCO-PEG5-NHS ester. mdpi.com Concurrently, a regenerated cellulose membrane was functionalized with azide groups. mdpi.com The final step involved the "clicking" of the DBCO-functionalized Protein A onto the azide-modified membrane surface, resulting in a high-capacity affinity matrix. mdpi.com
| Support Type | Biomolecule | Linker Strategy | Application | Reference |
|---|---|---|---|---|
| Regenerated Cellulose Membrane | Protein A | DBCO-PEG5-NHS ester conjugation to Protein A, followed by SPAAC click reaction to azide-functionalized membrane. | Creation of high-capacity membrane adsorbers for IgG purification. | mdpi.com |
| Extracellular Vesicles (Nanovesicles) | Surface Proteins | This compound used to modify surface amines for subsequent analysis. | Assessing the efficiency of surface conjugation on nanovesicles. | broadpharm.com |
| General Solid Supports (e.g., glass slides, nanoparticles) | Azide-tagged biomolecules | Surface functionalization with DBCO-NHS ester to allow for immobilization of azide-containing molecules. | Development of diagnostic assays, biosensors, and bio-interfaces. | chempep.com |
Novel Therapeutic and Diagnostic Modalities
The unique reactivity of this compound has positioned it as a critical tool in the development of advanced therapeutic and diagnostic platforms. Its ability to facilitate precise bioconjugation under physiological conditions is particularly valuable for creating complex biomolecular constructs designed for targeted action within the body.
Integration into Targeted Drug Delivery Systems Research
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site (e.g., a tumor) while minimizing systemic exposure and associated off-target effects. creative-biolabs.com this compound is extensively used in the research and development of such systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). chempep.comcreative-biolabs.com
ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody linked to a cytotoxic payload. The antibody serves to target a specific antigen on the surface of cancer cells, ensuring precise delivery of the drug. The role of this compound in this architecture is to act as the linker reagent. The synthesis strategy typically involves:
Antibody Modification : The primary amine groups on lysine residues of the antibody are reacted with the Sulfo-NHS ester moiety of the linker, attaching the DBCO group to the antibody. chempep.com
Payload Conjugation : An azide-modified cytotoxic drug is then covalently attached to the DBCO-functionalized antibody through the highly efficient and bioorthogonal SPAAC reaction. chempep.comcreative-biolabs.com
This approach provides a precise and stable connection between the targeting vehicle and the therapeutic payload. creative-biolabs.com Research has also explored the incorporation of cleavable linkers within the DBCO-NHS ester structure, which allows for the controlled release of the payload only after the ADC has been internalized by the target cell. chempep.com Beyond traditional ADCs, this chemistry is also being applied to functionalize nanoparticles, such as PLGA/lipid hybrids, with multiple proteins or targeting ligands to create sophisticated, multifunctional drug delivery vehicles. broadpharm.com
| Delivery System | Targeting Moiety | Payload/Cargo | Role of Linker | Research Area | Reference |
|---|---|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Azide-modified cytotoxic drug | Covalently links the antibody to the drug via amine reaction and subsequent copper-free click chemistry. | Oncology (Solid tumors and hematologic malignancies). | chempep.comcreative-biolabs.com |
| PLGA/Lipid Hybrid Nanoparticles | Proteins | Various therapeutics | Enables conjugation of multiple proteins onto the nanoparticle surface for targeting and other functions. | Advanced Drug Delivery. | broadpharm.com |
| Chitosan Nanoparticles | Transferrin | Therapeutic Proteins | Facilitates the attachment of targeting ligands (Transferrin) to the nanoparticle carrier. | Targeted Nose-to-Brain Drug Delivery. | lumiprobe.com |
Contributions to Regenerative Medicine Strategies (e.g., nerve regeneration)
Regenerative medicine focuses on repairing, replacing, or regenerating damaged tissues and organs. A key strategy involves the use of biocompatible scaffolds that provide structural support and present bioactive cues to guide cell behavior and promote tissue formation. This compound is an enabling technology for the creation of such "smart" biomaterials by allowing for the precise immobilization of growth factors and other signaling molecules onto scaffolds. nih.gov
In the context of nerve regeneration, the goal is to create a conducive environment for axonal growth and guidance across an injury gap. This can be achieved by functionalizing a scaffold material (e.g., a hydrogel or polymer conduit) with neurotrophic factors. The strategy using this compound would involve:
Growth Factor Modification : A neurotrophic factor, such as Nerve Growth Factor (NGF) or Brain-Derived Neurotrophic Factor (BDNF), which contains primary amine groups, is reacted with this compound to become DBCO-functionalized.
Scaffold Functionalization : A biocompatible scaffold material is chemically modified to present azide groups on its surface.
Bioactive Scaffold Creation : The DBCO-tagged neurotrophic factor is then immobilized onto the azide-functionalized scaffold via the SPAAC reaction.
This process creates a scaffold that presents growth factors in a localized and sustained manner, which is critical for guiding the migration and extension of neurons. The ability to covalently attach these delicate proteins under mild, aqueous conditions helps preserve their biological activity, which is essential for therapeutic efficacy. nih.gov This general approach of immobilizing growth factors to modulate cell fate is a foundational concept in engineering bioactive materials for a wide range of regenerative medicine applications. nih.gov
| Component | Material/Biomolecule Example | Function | Role of this compound |
|---|---|---|---|
| Scaffold | Hydrogel, Electrospun Polymer Fibers | Provides structural support for regenerating nerve tissue. | Not directly reactive; scaffold is functionalized with azide groups to be receptive to the DBCO-linker. |
| Bioactive Cue | Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF) | Promotes neuronal survival, growth, and differentiation. | Reacts with primary amines on the growth factor to attach the DBCO moiety for subsequent immobilization. |
| Linker | This compound | Covalently attaches the bioactive cue to the scaffold. | Serves as the heterobifunctional bridge between the growth factor (via NHS ester) and the scaffold (via DBCO). |
Theoretical and Computational Investigations
Computational Modeling of Reaction Kinetics in Complex Biological Environments
Computational modeling plays a pivotal role in elucidating the reaction kinetics of Sulf-DBCO-NHS ester in intricate biological milieu. The reaction process involves two primary steps: the acylation of primary amines by the NHS ester and the strain-promoted alkyne-azide cycloaddition (SPAAC). Modeling these reactions requires a multi-scale approach, from quantum mechanics (QM) to molecular dynamics (MD) and kinetic modeling.
Quantum Mechanical (QM) Approaches: At the most fundamental level, QM methods are employed to study the electronic structure of the reactants and transition states. These calculations provide crucial information about the activation energies and reaction pathways. For the SPAAC reaction, QM studies help in understanding how the strain in the dibenzocyclooctyne ring contributes to the reaction rate. The introduction of the sulfonate group, while primarily enhancing water solubility, can also exert subtle electronic effects on the DBCO core, which can be quantified through QM calculations.
Molecular Dynamics (MD) Simulations: In the complex environment of a cell or in solution with biomolecules, the accessibility of the reactive sites on both the this compound and the target biomolecule is a critical determinant of the reaction rate. MD simulations can model the dynamic interactions between the linker and a protein, for instance. These simulations can reveal how factors such as protein folding, local steric hindrance, and electrostatic interactions influence the approach of the NHS ester to a lysine (B10760008) residue or the DBCO group to an azide (B81097).
A summary of computational approaches for modeling this compound reaction kinetics is presented in the table below.
| Computational Method | Application to this compound Kinetics | Key Insights Provided |
| Quantum Mechanics (QM) | Calculation of activation energies for NHS ester acylation and SPAAC. | Understanding of electronic effects of the sulfonate group on reactivity. |
| Molecular Dynamics (MD) | Simulation of the interaction between the linker and biomolecules. | Assessment of steric hindrance and accessibility of reactive sites. |
| Kinetic Modeling | Prediction of reaction progress and yields under various conditions. | Optimization of reaction parameters and understanding of competing reactions. |
Predictive Analytics for Conjugation Efficiency and Selectivity
Predictive analytics, particularly machine learning (ML), is emerging as a powerful tool for forecasting the efficiency and selectivity of bioconjugation reactions with this compound. arxiv.org These models can learn from existing experimental data to identify complex patterns and relationships that are not immediately obvious from first principles. arxiv.orgresearchgate.netnih.govmedrxiv.orgnih.gov
Machine Learning Models: Various ML algorithms, such as random forests and neural networks, can be trained on datasets that include information about the protein structure, the specific lysine residues, the properties of the linker, and the reaction conditions. arxiv.orgresearchgate.net The model can then predict the likelihood of a particular lysine residue being modified, thus providing a prediction of the site-selectivity of the conjugation. researchgate.net
Key features that are often used to train these models include:
Solvent accessible surface area (SASA): A measure of how exposed a particular residue is to the solvent and, by extension, to the labeling reagent.
Local electrostatic potential: The charge distribution around a lysine residue can influence its reactivity with the NHS ester.
Secondary structure: Whether a residue is part of an alpha-helix, beta-sheet, or loop can affect its accessibility and reactivity.
Proximity to other charged or bulky residues: These can create steric or electrostatic hindrance.
The table below illustrates the application of predictive analytics in this compound conjugation.
| Predictive Analytics Approach | Application | Predicted Outcomes |
| Machine Learning (Random Forests, Neural Networks) | Predicting site-selectivity of lysine modification. | Likelihood of individual lysine residues being conjugated. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between linker structure and reactivity. | Impact of modifications to the linker on conjugation efficiency. |
| Design of Experiments (DoE) coupled with ML | Optimizing reaction conditions for desired conjugation outcomes. | Optimal pH, temperature, and reactant ratios for specific DARs. |
Structural Analysis of Dibenzocyclooctyne and NHS Ester Derivatives for Enhanced Reactivity
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. Computational structural analysis provides a molecular-level understanding of how modifications to the dibenzocyclooctyne core and the NHS ester moiety can enhance reactivity.
Dibenzocyclooctyne (DBCO) Core: The high reactivity of the DBCO group in SPAAC is a direct consequence of the significant ring strain in the eight-membered ring. creative-biolabs.com Quantum mechanical calculations can quantify this strain energy. Structural modifications to the DBCO core can further modulate this reactivity. For instance, the introduction of electron-withdrawing groups on the aromatic rings can increase the rate of the SPAAC reaction. nih.gov While the primary role of the sulfonate group in this compound is to enhance water solubility, its electron-withdrawing nature may also have a modest accelerating effect on the cycloaddition. aatbio.comnih.govbroadpharm.com
NHS Ester Moiety: The reactivity of the N-hydroxysuccinimide (NHS) ester is influenced by the electronic nature of the succinimide ring and the steric environment around the ester carbonyl group. The introduction of the sulfonate group on the NHS ring, creating a Sulfo-NHS ester, significantly increases its hydrophilicity. aatbio.comnih.govbroadpharm.comglenresearch.commedchemexpress.com This is particularly advantageous for reactions in aqueous buffers, as it can lead to higher effective local concentrations of the reagent near the surface of a water-soluble biomolecule.
The following table summarizes the key structural features of this compound and their impact on reactivity.
| Structural Component | Key Feature | Impact on Reactivity |
| Dibenzocyclooctyne (DBCO) | Ring Strain | Primary driving force for the rapid SPAAC reaction. |
| Aromatic Rings of DBCO | Electronic Properties | Substitution with electron-withdrawing groups can increase SPAAC rate. |
| Sulfonate Group | High Polarity | Enhances water solubility and potentially modulates electronic properties. |
| NHS Ester | Electrophilicity | Reactive towards primary amines, leading to stable amide bond formation. |
| Spacer Arm | Length and Flexibility | Influences accessibility to target sites on biomolecules. |
Challenges and Future Directions in Sulf Dbco Nhs Ester Research
Addressing Non-Regiospecificity in Biomolecule Conjugation
A significant challenge in the use of Sulf-DBCO-NHS ester lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. NHS esters are highly efficient at acylating primary aliphatic amines, but this reactivity is not site-specific. glenresearch.com In a typical protein, an NHS ester will react with the primary amine of the N-terminus and the ε-amino group of multiple lysine (B10760008) residues distributed across the protein surface. nih.gov This lack of regioselectivity leads to a heterogeneous mixture of conjugates with varying numbers of DBCO moieties attached at different locations, which can potentially interfere with the protein's structure and function and complicates downstream analysis and applications. researchgate.net
Furthermore, under certain conditions, NHS esters have been observed to react with other nucleophilic amino acid side chains, including the sulfhydryl group of cysteine and the hydroxyl groups of serine, tyrosine, and threonine, although the resulting thioesters and esters are less stable than the amide bond formed with amines. glenresearch.comresearchgate.netnih.gov This further contributes to the non-specific nature of the labeling.
Several strategies are being explored to overcome this limitation:
Enzymatic Ligation: Site-specific incorporation of DBCO moieties can be achieved using enzymes. For example, bacterial transglutaminase (BTG) has been used to connect lysine-surrogates containing DBCO to specific glutamine residues in antibodies. mdpi.comresearchgate.net
N-Terminal Cysteine Targeting: A two-step, one-pot method has been developed to convert NHS esters into chemoselective thioesters using MESNA (2-mercaptoethanesulfonic acid). nih.govresearchgate.net These in situ generated thioesters then react specifically with an N-terminal cysteine residue, mimicking native chemical ligation and achieving site-specific labeling. nih.gov This approach allows for selective N-terminal modification of proteins. nih.gov
Affinity Peptide-Mediated Labeling: An innovative platform known as 'AJICAP' utilizes an Fc affinity peptide to achieve regioselective modification of antibodies even with NHS esters. nih.gov
Development of Novel DBCO and NHS Ester Scaffolds with Tuned Reactivity
The kinetics of the strain-promoted azide-alkyne cycloaddition (SPAAC) are critical for efficient bioconjugation, especially when working with low concentrations of biomolecules. The rational design of the cyclooctyne (B158145) is key to the SPAAC reaction, as the driving force comes from the release of ring strain. magtech.com.cn Research is actively focused on developing new DBCO and NHS ester scaffolds with enhanced properties.
Innovations in DBCO Scaffolds: The reactivity of the DBCO core can be modulated by introducing different substituents to the aromatic rings or by altering the ring structure itself. magtech.com.cn
Electronic Modifications: Chemical modifications to cyclooctyne structures, such as the oxidation of an alcohol to a ketone in a 4-Dibenzocyclooctynol (DIBO) scaffold, have been shown to increase the rate of SPAAC. nih.gov
Second-Generation Cyclooctynes: Novel scaffolds like oxa-dibenzocyclooctyne (ODIBO) have been developed, exhibiting significantly faster reaction kinetics compared to standard DBCO derivatives. mdpi.com This allows for efficient labeling using much lower concentrations of the azide-bearing biomolecule. mdpi.com
Stability Enhancements: While DBCO is generally stable, it can be susceptible to acid-mediated rearrangement during procedures like peptide cleavage from a resin. uzh.chnih.gov A method using copper(I) to form a transient complex has been shown to protect the DBCO ring structure from this rearrangement during acidic cleavage. nih.gov
The following table summarizes the second-order rate constants for various cyclooctynes, illustrating the impact of scaffold development on reactivity.
| Cyclooctyne Scaffold | Reactivity (k₂) | Key Features |
| Standard DBCO | ~1-2 M⁻¹s⁻¹ | Widely used, baseline reactivity. mdpi.com |
| ODIBO | 45 M⁻¹s⁻¹ | Oxygen atom in the ring enhances reaction kinetics. mdpi.com |
| DIBO (Ketone form) | Increased rate vs. alcohol form | Oxidation increases SPAAC reaction rate. nih.gov |
Innovations in NHS Ester Scaffolds: Advancements are also being made in the synthesis and formulation of NHS esters to improve their utility.
Enhanced Solubility: The introduction of sulfonate groups to create sulfo-NHS esters significantly increases water solubility, allowing for conjugation reactions to be performed in entirely aqueous buffers without organic co-solvents like DMSO or DMF. broadpharm.comglenresearch.com This is crucial for maintaining the stability and function of sensitive proteins. researchgate.net
Alternative Activated Esters: While NHS esters are the most common, other activated esters like sulfotetrafluorophenyl (STP) esters are also used. lumiprobe.com These can offer alternative reactivity profiles or stability. lumiprobe.com
Novel Synthetic Routes: New methods for synthesizing NHS esters, such as palladium-catalyzed carbonylation reactions, are being developed, which may allow for a broader range of starting materials and more complex scaffold designs in the future. amerigoscientific.com
Integration with Microfluidics and High-Throughput Screening Platforms
To accelerate the optimization of bioconjugation reactions and the development of novel bioconjugates, researchers are integrating this compound chemistry with modern automation platforms.
Microfluidics: Microfluidic-based platforms enable the analysis of proteins and conjugation reactions in very small volumes, allowing for multiplexed experiments with minimal sample consumption. The compatibility of DBCO-based click chemistry with aqueous buffers makes it well-suited for integration into such systems, which can be used to study complex cellular processes like the relationship between fatty acid uptake and oncogenic signaling in individual cells. Hydrogel-based systems compatible with microfluidics can also utilize SPAAC, for instance, where an enzyme degrades a hydrogel to allow azide-modified quantum dots to react with a DBCO-functionalized surface, generating a detectable signal. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid and systematic exploration of a wide array of reaction variables, such as reagent concentrations, buffers, and temperature, to quickly identify optimal conditions. unchainedlabs.com This approach is invaluable for optimizing conjugation protocols to improve yield and eliminate impurities. unchainedlabs.com HTS platforms have been developed specifically to identify favorable conjugation sites in antibodies by analyzing pooled libraries of antibody-drug conjugates (ADCs) via mass spectrometry. nih.gov This enables the rapid screening of numerous potential sites, a process that would be prohibitively time-consuming using traditional methods. nih.gov
Emerging Applications and Unexplored Biological Systems
The versatility and bioorthogonality of this compound are driving its application into new and exciting areas of research.
Modular Theranostics: SPAAC chemistry is being used to create modular platforms for targeted imaging and therapy (theranostics). acs.org For example, a prostate-specific membrane antigen (PSMA) targeting ligand can be functionalized with an azide (B81097), allowing for the straightforward "clicking" of various DBCO-modified imaging agents (fluorophores, radionuclides) or therapeutic payloads. acs.org
Cell Surface Engineering: Novel strategies are being developed to incorporate DBCO directly into the peptidoglycan of bacterial cell walls. biorxiv.org This "inverted" approach, where the bacterium displays the DBCO and the payload carries the azide, opens the door for new applications in drug delivery, biosensing, and imaging of bacterial systems. biorxiv.org This method can be more effective for sensitive cargo, as modifying a large protein with a bulky, hydrophobic DBCO group can lead to aggregation, while modification with a small azide is less disruptive. biorxiv.org
Advanced Drug Delivery Systems: The reagent is used in the development of sophisticated drug delivery systems. By conjugating therapeutic agents to azide-modified nanoparticles or liposomes, researchers can achieve targeted delivery to specific cells or tissues. This is particularly relevant in the creation of antibody-drug conjugates (ADCs) for cancer therapy. chempep.com
Functional Biomaterials: this compound is a tool for creating advanced biomaterials, such as hydrogels. chempep.com Polymers functionalized with amines can be modified with the reagent, and then crosslinked by reacting with azide-modified polymers or biomolecules to form functional hydrogels for tissue engineering or controlled release applications. chempep.com
The continued exploration of these and other biological systems promises to further expand the toolkit of chemical biologists and biomedical researchers, with this compound playing a pivotal role.
Q & A
Basic: What are the key structural and physicochemical properties of Sulf-DBCO-NHS ester that make it suitable for bio-conjugation?
This compound comprises three functional components:
- DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, ensuring biocompatibility .
- Sulfo group : Enhances water solubility (up to 10 mg/mL in PBS) and reduces aggregation in aqueous buffers, critical for biological applications .
- NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds at pH 7–9 .
Methodological Note: Confirm solubility in target buffers (e.g., PBS) and verify reaction efficiency via HPLC or fluorescence quenching assays .
Basic: How does the sulfonate group influence the reactivity and solubility of this compound in aqueous systems?
The sulfonate group:
- Increases hydrophilicity, enabling dissolution in 100% aqueous buffers (e.g., PBS) without organic solvents .
- Reduces non-specific binding to hydrophobic biomolecules, improving labeling specificity .
- Stabilizes the NHS ester against hydrolysis, extending its half-life in solution (up to 2 hours at pH 8) .
Methodological Note: Optimize reaction pH (7.2–8.5) to balance NHS ester reactivity and stability .
Basic: What are the standard protocols for conjugating this compound to amine-containing biomolecules?
Step 1 : Dissolve the reagent in PBS or DMSO (≤10% v/v).
Step 2 : Add to biomolecule (e.g., antibody, protein) in a 5–20:1 molar ratio (reagent:biomolecule).
Step 3 : Incubate at 4–25°C for 1–2 hours.
Step 4 : Quench unreacted NHS esters with 1 M Tris-HCl (pH 8.0) .
Validation: Use SDS-PAGE or MALDI-TOF to confirm conjugation efficiency .
Advanced: How can researchers optimize reaction conditions to achieve high-efficiency labeling while minimizing non-specific interactions?
- pH Control : Maintain pH 7.5–8.0 to maximize NHS ester reactivity while minimizing hydrolysis .
- Molar Ratio : Titrate reagent:biomolecule ratios (5:1 to 50:1) to balance labeling density and steric hindrance .
- Temperature : Lower temperatures (4°C) reduce aggregation for heat-sensitive proteins .
- Additives : Include 1–5% BSA or 0.05% Tween-20 to block non-specific binding .
Advanced: What strategies resolve contradictions in reported reaction kinetics across studies?
Discrepancies in reaction rates (e.g., 50–90% efficiency in 1 hour) may arise from:
- Buffer Composition : High salt concentrations (>150 mM) can shield amine groups, slowing reactions .
- Protein Structure : Surface-exposed vs. buried lysines alter accessibility .
- Reagent Purity : Use HPLC-purified (>95%) this compound to avoid side reactions .
Resolution: Standardize buffer conditions and validate with model proteins (e.g., BSA) .
Advanced: How does this compound compare to other DBCO derivatives in crowded biological environments?
- Steric Effects : this compound’s compact structure outperforms PEGylated derivatives (e.g., DBCO-PEG4-NHS) in dense cellular environments .
- Solubility : Sulfonate group provides superior aqueous solubility vs. non-sulfonated DBCO-NHS esters .
- Labeling Speed : Reaction completion in 1 hour vs. 2–4 hours for bulkier analogs .
Advanced: What analytical techniques reliably quantify conjugation efficiency and stability?
- HPLC-SEC : Separates conjugated vs. free biomolecules .
- MALDI-TOF/MS : Detects mass shifts from DBCO attachment (±532 Da) .
- Fluorescence Polarization : Measures changes in rotational mobility post-conjugation .
Stability Testing: Incubate conjugates at 37°C for 72 hours and reassess integrity .
Advanced: How can this compound integrate with orthogonal labeling strategies?
Example workflow:
Label primary amines with this compound.
Use thiol-maleimide chemistry to target cysteine residues.
Combine with azide-functionalized probes for dual labeling via SPAAC .
Validation: FRET or super-resolution microscopy to confirm dual labeling .
Basic: What storage practices maintain this compound stability?
- Store lyophilized powder at -20°C in anhydrous conditions (desiccant-added vials) .
- Avoid freeze-thaw cycles; prepare aliquots for single-use .
- Reconstituted solutions in DMF/DMSO retain activity for ≤1 week at -80°C .
Advanced: Is DBCO conjugation reversible under physiological conditions?
- Reversibility : DBCO-azide adducts are stable indefinitely in vivo, but cleavage can be achieved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
